Silatrane glycol
Overview
Description
- Silatrane glycol is a compound with the chemical formula C<sub>8</sub>H<sub>17</sub>NO<sub>5</sub>Si .
- It contains a silicon atom (Si) and is functionalized with hydroxyl groups (glycol).
- The compound exhibits interesting properties due to its unique structure and potential applications.
Synthesis Analysis
- Silatrane glycol can be synthesized using various methods, including:
- Modification of Silica (SiO<sub>2</sub>) : Direct formation of alkoxysilanes from SiO<sub>2</sub> has been explored as an alternative to carbothermal reduction followed by treatment with alcohols.
- Base-Catalyzed Depolymerization : SiO<sub>2</sub> can be depolymerized with diols and mono-alcohols to afford cyclic silicon alkoxides and tetraalkoxysilanes, respectively.
- Conversion in the Presence of Organic Carbonates : SiO<sub>2</sub> can also be converted to alkoxysilanes using organic carbonates like dimethyl carbonate.
Molecular Structure Analysis
- Silatrane glycol (C<sub>8</sub>H<sub>17</sub>NO<sub>5</sub>Si) contains 33 bonds, including 16 non-H bonds, 3 rotatable bonds, 3 eight-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol.
- The structure of silatrane glycol is characterized by the presence of silicon (Si), nitrogen (N), and oxygen (O) atoms in the molecule.
Chemical Reactions Analysis
- Silatrane glycol can participate in various reactions due to its functional groups (hydroxyl and amine).
- Reactivity depends on the stereoelectronic structure and axial substituents of Si.
- Silatrane derivatives have been studied for their biological properties, including antitumor, antibacterial, and stimulating effects.
Physical And Chemical Properties Analysis
- Silatrane glycol is water-soluble and water-stable.
- It exhibits amphiphilic properties due to its organosilicon substituents.
- Surface activity, wetting behavior, and aggregation stability of emulsions can be studied.
Scientific Research Applications
Synthesis and Structural Insights
Silatranes represent a rapidly evolving area in chemistry, noted for their distinctive Si-N bond lengths influenced by the axial substituent of Si. Their synthesis, structural peculiarities, and reactivity have been extensively explored, serving as a foundation for diverse applications across multiple fields. Silatrane glycol, through its unique chemical structure, has found utility in sol-gel processes, mesoporous materials fabrication, and as adhesion promoters, highlighting its importance in material science and polymer chemistry (Puri, Singh, & Chahal, 2011).
Material Science and Engineering
The use of silatrane glycol as a precursor for advanced material synthesis has been demonstrated in the creation of MFI zeolite through sol-gel processes and microwave techniques. This innovative approach underscores silatrane glycol's potential in developing materials with precise structural and functional properties, expanding its applicability in engineering and technology (Phiriyawirut, Magaraphan, Jamieson, & Wongkasemjit, 2003).
Advancements in Sol-Gel Processing
Explorations into the sol-gel processing of silatranes have showcased their effectiveness as ceramic precursors, offering a pathway to high-surface-area microporous materials. This application emphasizes the role of silatrane glycol in creating novel ceramic materials, which are crucial in various industrial and technological applications (Charoenpinijkarn, Suwankruhasn, Kesapabutr, Wongkasemjit, & Jamieson, 2001).
Photovoltaic and Photoelectrochemical Applications
Silatrane glycol derivatives have been employed as covalent surface linkers to metal oxide films in photoelectrochemical cells, enhancing the stability and efficiency of dye-sensitized solar cells. This innovative use illustrates the potential of silatrane glycol in renewable energy technologies, contributing to the development of more efficient and durable photovoltaic systems (Brennan, Keirstead, Liddell, Vail, Moore, Moore, & Gust, 2009).
Biological and Pharmaceutical Applications
Research on silatrane glycol derivatives has highlighted their potential in biotechnology and pharmaceuticals, including as plant growth biostimulants and drug candidates. Their unique properties facilitate the development of new drugs, optical materials, and high-tech devices, demonstrating the wide-ranging implications of silatrane glycol in health, agriculture, and industry (Adamovich, Oborina, Nalibayeva, & Rozentsveig, 2022).
Safety And Hazards
- Silatrane glycol may produce irritating fumes and organic acid vapors when exposed to elevated temperatures or open flame.
- Specific safety data should be obtained from reliable sources.
Future Directions
- Further research on silatrane glycol could explore its potential applications in sol–gel processes, mesoporous zeotypes, and commercial products.
- Investigate its biological activity, especially in wound healing and hair growth stimulation.
I hope this analysis provides a comprehensive overview of Silatrane glycol. If you need further details or have additional questions, feel free to ask!
properties
IUPAC Name |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5Si/c10-4-8-14-15-11-5-1-9(2-6-12-15)3-7-13-15/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOMIJYJKIUFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402956 | |
Record name | Silatrane glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silatrane glycol | |
CAS RN |
56929-77-2 | |
Record name | Silatrane glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silatrane glycol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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